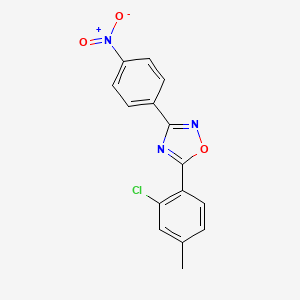
5-(2-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide. The general steps are as follows:
Preparation of Hydrazide: The starting material, 2-chloro-4-methylbenzoic acid, is converted to its corresponding hydrazide by reaction with hydrazine hydrate.
Formation of Nitrile Oxide: The nitrile oxide is generated in situ from 4-nitrobenzaldoxime using an oxidizing agent such as sodium hypochlorite.
Cyclization: The hydrazide and nitrile oxide are then reacted under controlled conditions to form the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar chemical reactions but optimized for higher yields and purity. This might involve continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution of the chloro group results in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(2-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of both electron-withdrawing and electron-donating groups in the molecule enhances its biological activity.
Industry
In materials science, this compound is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The biological activity of 5-(2-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 5-(2-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 5-(2-chloro-4-methylphenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole
Uniqueness
The presence of both a chloro and a nitro group in 5-(2-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole makes it unique compared to its analogs. These functional groups significantly influence its reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-(2-chloro-4-methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-2-7-12(13(16)8-9)15-17-14(18-22-15)10-3-5-11(6-4-10)19(20)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNVODNKEOUYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
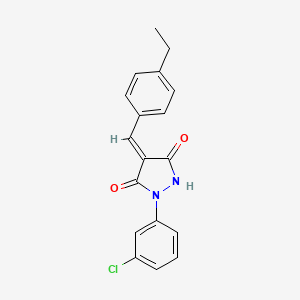
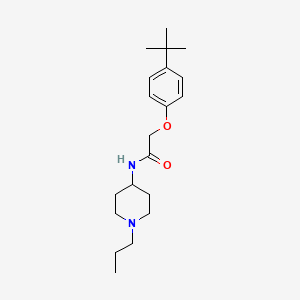

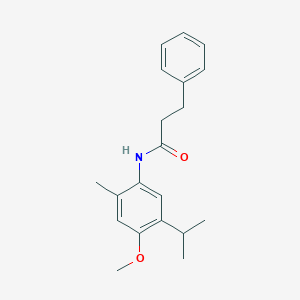
![(5E)-5-[(2-bromophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5828499.png)
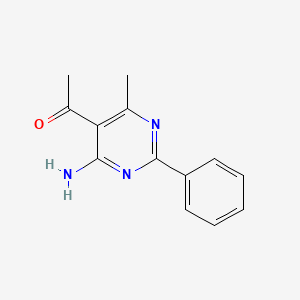
![4-ethyl-5-methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B5828541.png)
![N-(2,3-dimethylphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5828548.png)
![3-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B5828549.png)
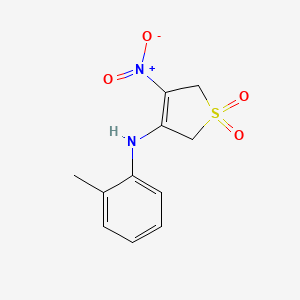
![7-isopropyl-4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5828567.png)
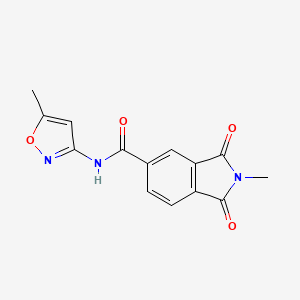
![2,5-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5828580.png)
![3,4-dimethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5828581.png)
